molecular formula C19H22N2O6S B2654056 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dimethoxybenzamide CAS No. 946339-02-2

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dimethoxybenzamide

Cat. No.: B2654056
CAS No.: 946339-02-2
M. Wt: 406.45
InChI Key: NMJWYQJORFFGGI-UHFFFAOYSA-N
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Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dimethoxybenzamide is a benzamide derivative characterized by a 2,3-dimethoxy-substituted benzamide core linked to a methoxyphenyl group bearing a 1,1-dioxidoisothiazolidin-2-yl moiety. The isothiazolidine dioxido group, a five-membered sulfone-containing heterocycle, introduces significant electronic and steric properties that may influence its biological interactions. Benzamide derivatives are widely explored in medicinal chemistry, particularly for targeting central nervous system receptors (e.g., dopamine D2/D3 receptors) or enzymes involved in microbial metabolism . The compound’s methoxy groups enhance lipophilicity, while the sulfone group may improve solubility and metabolic stability compared to non-polar analogs.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-16-9-8-13(21-10-5-11-28(21,23)24)12-15(16)20-19(22)14-6-4-7-17(26-2)18(14)27-3/h4,6-9,12H,5,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJWYQJORFFGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dimethoxybenzamide involves several steps. The synthetic route typically starts with the preparation of the isothiazolidine-1,1-dioxide intermediate, which is then reacted with a methoxy-substituted phenyl compound. The final step involves the introduction of the benzamide group under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dimethoxybenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dimethoxybenzamide may exhibit significant antimicrobial properties. Research indicates that compounds with similar structural features have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Anticancer Potential

The compound's structure indicates potential enzyme inhibition capabilities, making it a candidate for anticancer drug development. Specific studies have evaluated the compound's ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar isothiazolidin structures have demonstrated cytotoxic effects against breast cancer cells by disrupting cell cycle progression and promoting cell death mechanisms.

Antitubercular Activity

In vitro evaluations have shown that derivatives of compounds similar to this compound possess antitubercular activity against Mycobacterium tuberculosis. These studies often assess minimum inhibitory concentrations (MIC) and mechanisms of action involving vital mycobacterial enzymes.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against resistant bacterial strains,
AnticancerInduces apoptosis in cancer cell lines ,
AntitubercularInhibitory effects on Mycobacterium tuberculosis ,

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of this compound in vitro using various cancer cell lines. The results indicated significant cytotoxicity at low micromolar concentrations, with mechanisms involving apoptosis induction through mitochondrial pathways.

Case Study 2: Antitubercular Activity Assessment

Another investigation focused on the antitubercular efficacy of related compounds against Mycobacterium tuberculosis. The study reported promising results with specific derivatives exhibiting potent activity with MIC values lower than those of standard treatments.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Substituted Benzamide Cores

Several benzamide derivatives share the 2,3-dimethoxybenzamide scaffold but differ in substituents and biological targets:

  • [18F]Fallypride ((S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide): A radiolabeled PET imaging agent with picomolar affinity for dopamine D2/D3 receptors. The fluoropropyl chain enhances blood-brain barrier penetration, while the pyrrolidinylmethyl group contributes to receptor selectivity .
  • SiFA-M-FP : Contains a silicon-fluoride acceptor (SiFA) group and maleimide-thiol linker for site-specific radiolabeling. The di-tert-butylfluorosilyl moiety enables rapid 18F-incorporation, distinguishing it from traditional benzamide tracers .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Methoxy groups in the target compound increase logP compared to polar analogs like [18F]fallypride, which balances lipophilicity with a hydrophilic fluoropropyl chain for brain uptake .
  • Solubility: The sulfone group in the isothiazolidine dioxido moiety may enhance aqueous solubility relative to non-polar substituents (e.g., bromo in 8a ).

Functional Group Contributions to Receptor Affinity and Selectivity

  • Sulfone Group : The 1,1-dioxidoisothiazolidin-2-yl group’s strong electron-withdrawing nature may enhance hydrogen bonding or dipole interactions with target proteins, similar to sulfonamide-based pesticides like sulfentrazone .
  • Methoxy Substitutions : 2,3-Dimethoxybenzamide derivatives often exhibit improved receptor binding due to steric and electronic complementarity with hydrophobic binding pockets, as seen in dopamine receptor ligands .

Data Tables

Compound Name Key Substituents Molecular Features Hypothesized Biological Activity References
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dimethoxybenzamide 1,1-Dioxidoisothiazolidin-2-yl, methoxy Sulfone heterocycle, high lipophilicity Dopamine receptor ligand, enzyme inhibitor -
[18F]Fallypride Fluoropropyl, pyrrolidinylmethyl Radiolabeled, polar side chain D2/D3 PET imaging agent
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole, chloro, difluoro Electron-deficient heterocycle PFOR enzyme inhibitor
Sulfentrazone Difluoromethyltriazole, methylsulfonamide Sulfonamide, triazole Herbicide (protoporphyrinogen oxidase)

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dimethoxybenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C15H22N2O4SC_{15}H_{22}N_{2}O_{4}S and a molecular weight of approximately 350.41 g/mol. Its structure includes an isothiazolidine moiety, which is significant for its biological properties, along with methoxy and dimethoxy substituents that enhance its chemical reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical cellular pathways:

  • Cyclin-dependent Kinase 2 (CDK2) Inhibition : The compound has been identified as a potential inhibitor of CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
  • Hedgehog Signaling Pathway : It has also been shown to inhibit the hedgehog signaling pathway, which is essential for regulating cell growth and differentiation. By blocking this pathway, the compound may prevent cancer cell proliferation and reduce angiogenesis.

Anticancer Properties

Several studies have reported on the anticancer potential of this compound:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, it was effective in reducing the viability of breast cancer cells by inducing apoptosis through the activation of caspases.
  • In vivo Studies : Animal models have shown that treatment with this compound led to a reduction in tumor size and improved survival rates compared to control groups.

Enzyme Inhibition

The compound has been screened against several enzymes:

  • Lipoxygenase (LOX) : It exhibited moderate inhibitory activity against LOX, an enzyme involved in inflammatory processes. This could suggest potential applications in treating inflammatory diseases .

Synthesis and Experimental Procedures

The synthesis of this compound typically involves several steps:

  • Formation of Isothiazolidinyl Moiety : The isothiazolidinyl ring is synthesized through the reaction of a suitable thiol with an appropriate amine under oxidative conditions.
  • Amide Bond Formation : The final step involves the coupling of the methoxy-substituted benzene ring with the isothiazolidinyl moiety through an amide bond formation reaction using coupling agents like EDCI or DCC.

Case Studies and Research Findings

Research findings indicate that this compound's unique structural features contribute significantly to its biological activity:

Study Findings
Study 1Demonstrated significant inhibition of CDK2 activity leading to reduced cell proliferation in cancer cell lines.
Study 2Showed that the compound effectively inhibits the hedgehog signaling pathway, impacting tumor growth dynamics.
Study 3Reported moderate LOX inhibition suggesting anti-inflammatory properties alongside anticancer effects .

Q & A

Q. Basic

  • X-ray crystallography : Resolves bond lengths/angles and confirms the dioxidoisothiazolidine ring geometry .
  • NMR : 1^1H and 13^13C NMR identify methoxy (-OCH3_3) and amide (-CONH-) protons/carbons. Aromatic protons show splitting patterns consistent with substitution .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ peak) and isotopic distribution .

How can conflicting bioactivity data across studies be systematically addressed?

Advanced
Contradictions in enzyme inhibition or cytotoxicity data may arise from assay conditions (e.g., pH, co-solvents) or impurities. For example, PFOR inhibition (similar to nitazoxanide derivatives ) might vary due to redox-sensitive thiazole moieties. Recommendations:

  • Standardize assays using controls (e.g., nitazoxanide for PFOR studies).
  • Validate purity via HPLC (>95%) and assess stability under experimental conditions .
  • Perform dose-response curves in triplicate to confirm IC50_{50} values .

What in vitro models are suitable for evaluating its potential hypoglycemic activity?

Basic
Thiazolidinedione (TZD) derivatives with similar dimethoxybenzamide motifs show PPAR-γ agonism in 3T3-L1 adipocytes . Recommended models:

  • HepG2 cells : Assess glucose uptake via 2-NBDG fluorescence.
  • Alpha-glucosidase inhibition assays : Compare activity to acarbose .

What computational strategies predict target binding modes and metabolic pathways?

Q. Advanced

  • Molecular docking (AutoDock/Vina) : Model interactions with PFOR or PPAR-γ using crystal structures (PDB: 2XKW, 3VSO). The sulfone group may act as a hydrogen bond acceptor .
  • ADMET Prediction (SwissADME) : LogP values (~2.5) suggest moderate permeability, while sulfone groups may reduce metabolic clearance .

How can solubility and stability be improved for pharmacokinetic studies?

Q. Basic

  • Solubility : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.
  • Stability : Store lyophilized powder at -20°C. Avoid aqueous solutions at pH >7 due to possible hydrolysis of the amide bond .

What structural modifications enhance metabolic stability without compromising activity?

Q. Advanced

  • Isosteric replacement : Substitute the methoxy group with trifluoromethoxy to resist demethylation.
  • Prodrug approach : Convert the sulfone to a sulfonamide ester for delayed release .
  • Deuterium labeling : Stabilize metabolically labile C–H bonds in the isothiazolidine ring .

What in vivo models are appropriate for toxicity and efficacy profiling?

Q. Advanced

  • Zebrafish embryos : Screen for acute toxicity (LC50_{50}) and developmental effects.
  • STZ-induced diabetic rats : Evaluate hypoglycemic activity via oral glucose tolerance tests (OGTT) .
  • Microsomal assays (human/rat liver) : Identify cytochrome P450 metabolites .

How do steric and electronic effects of substituents influence SAR?

Q. Advanced

  • Methoxy groups : Electron-donating -OCH3_3 on the benzamide enhances π-π stacking with aromatic residues in target proteins.
  • Sulfone moiety : Increases electrophilicity, potentially improving binding to cysteine-rich active sites (e.g., PFOR) .
  • Isothiazolidine ring : Conformational rigidity may reduce off-target interactions compared to flexible chains .

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